molecular formula C7H10O4S B6145605 3-(methoxycarbonyl)thiolane-3-carboxylic acid CAS No. 2138033-31-3

3-(methoxycarbonyl)thiolane-3-carboxylic acid

Cat. No.: B6145605
CAS No.: 2138033-31-3
M. Wt: 190.22 g/mol
InChI Key: JZAWXMTXFVHNEH-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)thiolane-3-carboxylic acid is a bicyclic organic compound featuring a five-membered thiolane ring (a sulfur-containing heterocycle) with two functional groups at the 3-position: a methoxycarbonyl ester (-COOCH₃) and a carboxylic acid (-COOH).

Properties

CAS No.

2138033-31-3

Molecular Formula

C7H10O4S

Molecular Weight

190.22 g/mol

IUPAC Name

3-methoxycarbonylthiolane-3-carboxylic acid

InChI

InChI=1S/C7H10O4S/c1-11-6(10)7(5(8)9)2-3-12-4-7/h2-4H2,1H3,(H,8,9)

InChI Key

JZAWXMTXFVHNEH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCSC1)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methoxycarbonyl)thiolane-3-carboxylic acid typically involves the reaction of thiolane derivatives with methoxycarbonylating agents under controlled conditions. One common method involves the use of methoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(methoxycarbonyl)thiolane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiolane derivatives.

Scientific Research Applications

3-(methoxycarbonyl)thiolane-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(methoxycarbonyl)thiolane-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. Its effects are mediated through pathways involving the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues within Thiolane Derivatives

a. rac-(3R,4S)-4-{[(tert-Butoxy)carbonyl]amino}-1,1-dioxo-thiolane-3-carboxylic acid
  • Structure: Similar thiolane core but substituted with a tert-butoxycarbonyl (Boc)-protected amino group and a sulfone group (-SO₂-).
  • Key Differences : The Boc group introduces steric bulk and protects the amine, altering solubility and reactivity compared to the target compound. The sulfone group increases polarity and oxidative stability .
b. rac-(3R,5S)-3-amino-5-(trifluoromethyl)thiolane-3-carboxylic acid hydrochloride
  • Structure: Contains an amino group (-NH₂) and a trifluoromethyl (-CF₃) substituent on the thiolane ring.
  • Key Differences: The -CF₃ group enhances lipophilicity and metabolic stability, while the amino group introduces basicity, enabling salt formation (e.g., hydrochloride). These features are critical in medicinal chemistry for bioavailability optimization .

Heterocyclic Analogues with Varied Ring Systems

a. 5-(Methoxycarbonyl)-5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid
  • Structure : A six-membered thiazine ring (containing sulfur and nitrogen) with methoxycarbonyl and carboxylic acid groups.
b. 3-(Methoxycarbonyl)cyclohexanecarboxylic acid
  • Structure : A cyclohexane ring substituted with methoxycarbonyl and carboxylic acid groups at the 3-position.
  • Key Differences : The absence of sulfur reduces polarity, while the cyclohexane ring’s chair conformations influence steric interactions in catalysis or supramolecular chemistry .
c. cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid
  • Structure : A strained cyclobutane ring with adjacent methoxycarbonyl and carboxylic acid groups.
  • Key Differences : Ring strain enhances reactivity, making it a candidate for ring-opening polymerizations or strained intermediates in synthesis .

Functional Group Variations

a. 3-{[(Benzyloxy)carbonyl]amino}-3-oxetanecarboxylic acid
  • Structure: Oxetane ring (four-membered oxygen-containing heterocycle) with a benzyloxycarbonyl-protected amino group and carboxylic acid.
  • Key Differences : The oxetane ring improves metabolic stability and solubility in drug candidates, while the benzyloxy group allows for selective deprotection .
b. Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate
  • Structure: Thiophene ring with amino, cyano, methylthio, and ester groups.
  • Key Differences : The aromatic thiophene core and electron-withdrawing substituents (CN, SMe) enhance conjugation and electronic properties for optoelectronic applications .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Notable Properties/Applications References
3-(Methoxycarbonyl)thiolane-3-carboxylic acid Thiolane -COOCH₃, -COOH (3-position) High polarity, pharmaceutical intermediate
rac-(3R,4S)-4-{[(Boc)amino]}-1,1-dioxo-thiolane-3-carboxylic acid Thiolane -NHBoc, -SO₂-, -COOH Protected amine, sulfone-enhanced stability
5-(Methoxycarbonyl)-1,4-thiazine-3-carboxylic acid Thiazine -COOCH₃, -COOH (3-position) Nitrogen inclusion, conformational flexibility
3-(Methoxycarbonyl)cyclohexanecarboxylic acid Cyclohexane -COOCH₃, -COOH (3-position) Low polarity, steric versatility
cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid Cyclobutane -COOCH₃, -COOH (adjacent) Ring strain, reactive intermediate

Research Findings and Implications

  • Reactivity Trends : Thiolane derivatives (e.g., target compound) exhibit higher reactivity in nucleophilic acyl substitution due to sulfur’s electron-withdrawing effects, compared to cyclohexane or cyclobutane analogs .
  • Material Science : Strained rings (e.g., cyclobutane) are prioritized in polymer chemistry for their kinetic instability, enabling controlled degradation .

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